molecular formula C16H21N3O B13949705 3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene

3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene

Katalognummer: B13949705
Molekulargewicht: 278.40 g/mol
InChI-Schlüssel: FINAKDZUDYXESF-PRPVVEEXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene: is a complex organic compound characterized by the presence of an azido group, a phenyl group, and multiple deuterium atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.

    Incorporation of Deuterium Atoms: Deuterium atoms are introduced through deuterium exchange reactions, often using deuterated solvents or reagents.

    Cyclohexene Ring Formation: The cyclohexene ring is formed through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the azido group can be converted to other functional groups such as nitro or amino groups.

    Reduction: Reduction reactions can convert the azido group to an amine, which can then participate in further chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s azido group can be used in bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems without interfering with natural biological processes.

Medicine

In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the development of drugs that target specific molecular pathways.

Industry

In industry, the compound’s unique properties could be utilized in the development of advanced materials, such as polymers with specific mechanical or chemical properties.

Wirkmechanismus

The mechanism of action of 3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in various applications, including drug development and materials science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-azido-1-phenylpropane: Lacks the deuterium atoms and cyclohexene ring, making it less complex.

    1-phenyl-2-azidoethane: Similar azido and phenyl groups but different overall structure.

    4-methylcyclohexene: Contains the cyclohexene ring but lacks the azido and phenyl groups.

Uniqueness

The uniqueness of 3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene lies in its combination of an azido group, a phenyl group, and multiple deuterium atoms, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C16H21N3O

Molekulargewicht

278.40 g/mol

IUPAC-Name

3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene

InChI

InChI=1S/C16H21N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-4,6,8-10,13,15-16H,5,7,11-12H2,1H3/t13?,15?,16-/m1/s1/i5D2,6D,7D2,13D,15D

InChI-Schlüssel

FINAKDZUDYXESF-PRPVVEEXSA-N

Isomerische SMILES

[2H]C1=CC(C(C(C1([2H])[2H])([2H])[2H])([2H])C)([2H])O[C@H](CCN=[N+]=[N-])C2=CC=CC=C2

Kanonische SMILES

CC1CCC=CC1OC(CCN=[N+]=[N-])C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.